Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
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Description
Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,3,4-thiadiazole moiety, like the specified chemical, are of interest due to their potential antimicrobial properties and their use in synthesizing new chemical entities. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the utility of incorporating thiadiazole structures for biological activity. Compounds synthesized showed significant antibacterial and antifungal activities, highlighting the importance of these structures in drug development (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
Related compounds, particularly those with a thiadiazole core, have been studied for their antimicrobial properties. The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the broad application of thiadiazole derivatives. These compounds showed moderate activity against pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Material Science and Supramolecular Chemistry
The structural properties of thiadiazole derivatives make them suitable for forming supramolecular structures with potential applications in material science. For example, the study of substituted 4-pyrazolylbenzoates revealed hydrogen-bonded supramolecular structures in various dimensions. Such properties are crucial for the development of new materials with tailored physical and chemical properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Pharmacological Applications
Thiadiazole derivatives have been explored for their pharmacological properties, including their effects on the central nervous system (CNS). The cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to triazole and thiadiazole derivatives, and their pharmacological properties study, provides insights into the CNS activity of such compounds. This suggests the potential of thiadiazole and related structures in developing new therapeutic agents (Maliszewska-Guz et al., 2005).
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-19(28)14-8-10-15(11-9-14)22-17(26)12-30-21-25-24-20(31-21)23-18(27)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHUZYMFQMKNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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